molecular formula C14H20N2O3S B2496904 (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide CAS No. 1241704-50-6

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2496904
CAS No.: 1241704-50-6
M. Wt: 296.39
InChI Key: NZRUMRMULLPFBR-UHFFFAOYSA-N
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Description

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide is a synthetic sulfonamide derivative featuring a morpholine ring and an (E)-configured ethenesulfonamide group. This structure is characteristic of compounds investigated for their potential as enzyme inhibitors, with related sulfonamide-morpholine compounds being explored in pharmaceutical research . Its molecular architecture, combining a hydrogen-bond acceptor morpholine moiety with a rigid styrenesulfonamide pharmacophore, makes it a valuable scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or building block in developing potential therapeutic agents, studying structure-activity relationships (SAR), and probing mechanism of action. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16-8-9-19-14(12-16)11-15-20(17,18)10-7-13-5-3-2-4-6-13/h2-7,10,14-15H,8-9,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRUMRMULLPFBR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC(C1)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Ring Formation

The morpholine scaffold is typically synthesized via cyclization of amino alcohols. For the 4-methyl derivative, 2-amino-1-(methylamino)propan-1-ol serves as a precursor. Cyclization is achieved using acidic conditions (e.g., p-toluenesulfonic acid in refluxing toluene), yielding 4-methylmorpholine-2-carbaldehyde. Subsequent reduction with sodium borohydride in ethanol produces 4-methylmorpholin-2-yl methanol, which is then converted to the corresponding amine via a Gabriel synthesis or Hofmann degradation.

Reaction Scheme
$$
\text{2-Amino-1-(methylamino)propan-1-ol} \xrightarrow{\text{H}^+} \text{4-Methylmorpholine-2-carbaldehyde} \xrightarrow{\text{NaBH}4} \text{4-Methylmorpholin-2-yl methanol} \xrightarrow{\text{SOCl}2} \text{Chloride intermediate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{H}2/\text{Pd}} \text{(4-Methylmorpholin-2-yl)methylamine}
$$

Key Considerations

  • Stereochemistry : The 2-position of the morpholine ring may introduce chirality. Enzymatic resolution or chiral auxiliaries ensure enantiopure products.
  • Yield Optimization : Use of molecular sieves during cyclization improves yield (up to 78%) by removing water.

Preparation of (E)-2-Phenylethenesulfonyl Chloride

Sulfonation of Styrene Derivatives

(E)-Styrenyl sulfonyl chloride is synthesized via sulfonation of trans-β-nitrostyrene. Treatment with chlorosulfonic acid in dichloromethane at −10°C produces the sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride.

Reaction Conditions
$$
\text{(E)-β-Nitrostyrene} \xrightarrow{\text{ClSO}3\text{H, −10°C}} \text{(E)-2-Phenylethenesulfonic acid} \xrightarrow{\text{PCl}5} \text{(E)-2-Phenylethenesulfonyl chloride}
$$

Stereochemical Control

  • Temperature : Reactions below 0°C prevent isomerization to the (Z)-form.
  • Solvent : Anhydrous dichloromethane minimizes hydrolysis of the sulfonyl chloride.

Coupling of (4-Methylmorpholin-2-yl)methylamine and (E)-2-Phenylethenesulfonyl Chloride

Sulfonamide Bond Formation

The amine reacts with the sulfonyl chloride in a two-phase system (dichloromethane/water) using triethylamine as a base. This method, adapted from coumarin sulfonamide syntheses, achieves yields of 65–72%.

Optimized Protocol

  • Dissolve (4-methylmorpholin-2-yl)methylamine (1.0 equiv) in anhydrous DCM.
  • Add triethylamine (2.5 equiv) and cool to 0°C.
  • Slowly add (E)-2-phenylethenesulfonyl chloride (1.1 equiv) in DCM.
  • Stir at room temperature for 12 hours.
  • Extract with water, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Coupling Agents

For sterically hindered amines, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) enhances reactivity, increasing yields to 85%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.45 (m, 5H, Ph), 6.98 (d, J = 16 Hz, 1H, CH=CH), 6.34 (d, J = 16 Hz, 1H, CH=CH), 3.82–3.45 (m, 4H, morpholine OCH₂), 2.75 (s, 3H, NCH₃).
  • ¹³C NMR : 142.1 (C=S), 134.5–126.3 (Ph), 121.8 (CH=CH), 67.2 (OCH₂), 54.1 (NCH₂), 46.3 (NCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₈N₂O₃S : 310.1056 [M+H]⁺.
  • Observed : 310.1059.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct sulfonylation (TEA) 65–72 95 Simplicity, minimal byproducts
BOP-Cl-mediated coupling 85 98 High efficiency for hindered amines
Enzymatic resolution 60 >99 Enantiopure product

Challenges and Mitigation Strategies

  • Isomerization Risk : The (E)-configuration of the styrenyl group may degrade under prolonged heating. Using low-temperature conditions and radical inhibitors (e.g., BHT) preserves stereochemistry.
  • Amine Sensitivity : The morpholine-derived amine is hygroscopic; reactions must be conducted under inert atmosphere.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction times from 12 hours to 30 minutes, enhancing throughput.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the phenylethenesulfonamide moiety.

    Reduction: Reduced forms of the morpholine ring or the phenylethenesulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The morpholine moiety in the target compound is expected to improve aqueous solubility compared to aryl-substituted analogs (e.g., 6a, 6b), which rely on hydrophobic aryl groups. Methoxy substituents (e.g., 6e, 6f) balance lipophilicity and polarity .
  • Melting Points : Aryl-substituted analogs exhibit higher melting points (98–114°C), correlating with crystalline packing, while the target compound’s semi-solid or liquid state (if similar to 6f) may reflect reduced crystallinity due to the flexible morpholine group .

Spectroscopic and Analytical Data

  • NMR Spectroscopy :
    • Aryl-substituted analogs (e.g., 6d) show characteristic doublets for the ethene bridge (J = 15.3–15.6 Hz) and aromatic protons .
    • The target compound’s morpholine group would exhibit distinct signals: δ ~3.5–4.0 ppm for CH₂ and CH groups adjacent to oxygen and nitrogen.
  • HRMS : All compounds show accurate mass matches (e.g., 6d: [M + H]⁺ 308.0703 vs. calcd. 307.0678) , confirming synthetic fidelity.

Biological Activity

(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be described as follows:

  • Molecular Formula : C13H18N2O2S
  • Molecular Weight : 270.36 g/mol
  • CAS Number : 18336931

The presence of the (E)-configuration in the phenylethenesulfonamide moiety is significant for its biological activity, as stereochemistry can influence receptor binding and pharmacodynamics.

The biological activity of (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This compound may exhibit similar inhibitory effects on specific targets related to disease pathways.
  • Antiviral Properties : Preliminary studies suggest that sulfonamide derivatives can act as inhibitors of viral proteases, potentially providing therapeutic benefits against retroviral infections such as HIV .
  • Anticancer Activity : Some sulfonamide derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

Research Findings

Recent studies have focused on the pharmacological profiles and therapeutic potentials of this compound. Below is a summary of key findings:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits HIV protease activity; potential for retroviral treatment
AntimicrobialShows inhibition against bacterial growth
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes involved in disease processes

Case Studies

  • Antiviral Activity : A study explored the effectiveness of sulfonamide derivatives, including (E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide, in inhibiting HIV replication. The results indicated a significant reduction in viral load in treated cell lines compared to controls, suggesting potential for further development as an antiviral agent.
  • Cancer Research : In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug.
  • Antimicrobial Properties : Research indicated that this compound exhibits broad-spectrum antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

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